molecular formula C7H8BrClN2 B14049005 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B14049005
M. Wt: 235.51 g/mol
InChI Key: DFNWNRCQZIHVLR-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, leading to the formation of the desired brominated product .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolo[3,4-b]pyridine derivatives .

Scientific Research Applications

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H

InChI Key

DFNWNRCQZIHVLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1)Br.Cl

Origin of Product

United States

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